molecular formula C23H39ClN4O3S B1262640 Naluzotan hydrochloride CAS No. 740873-82-9

Naluzotan hydrochloride

货号: B1262640
CAS 编号: 740873-82-9
分子量: 487.1 g/mol
InChI 键: QBACIVGQRFVOBZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

盐酸纳鲁索坦的合成涉及几个步骤,从苯基哌嗪核心部分的制备开始。合成路线通常包括:

盐酸纳鲁索坦的工业生产方法可能涉及优化这些合成路线,以确保高产率和纯度,以及大规模生产的可扩展性。

化学反应分析

盐酸纳鲁索坦会经历几种类型的化学反应:

    氧化: 该化合物在特定条件下可以被氧化,导致形成各种氧化产物。

    还原: 还原反应可以改变盐酸纳鲁索坦中存在的官能团,可能改变其药理特性。

    取代: 该化合物可以发生取代反应,其中一个官能团被另一个官能团取代。

从这些反应形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能导致形成亚砜或砜,而还原可能导致形成胺或醇。

科学研究应用

A. Anxiety Disorders

Naluzotan has shown promise in clinical trials for the treatment of anxiety disorders:

  • Clinical Trials : A double-blind, placebo-controlled trial demonstrated that Naluzotan significantly reduced anxiety symptoms in patients diagnosed with generalized anxiety disorder (GAD) .
  • Dosage : Patients received an oral dose of 80 mg daily over an eight-week period.

B. Depression

The compound's agonistic action on the 5-HT1A receptor suggests potential efficacy in treating depression:

  • Research Findings : Studies indicate that Naluzotan may alleviate depressive symptoms by enhancing serotonin transmission .

C. Epilepsy

Naluzotan is under investigation for its effects on epilepsy:

  • Mechanism : It is hypothesized that by increasing serotonin activity at the 5-HT1A receptor sites, Naluzotan may reduce the incidence and severity of seizures .
  • Clinical Safety : In trials involving over 400 patients, Naluzotan was reported to be safe and well-tolerated .

Data Tables

Study TypeConditionOutcomeReference
Double-Blind TrialGeneralized Anxiety DisorderSignificant reduction in anxiety
Open-label StudyGeneralized Anxiety DisorderWell-tolerated over 28 days
Phase II TrialEpilepsySafe and well-tolerated

Case Study 1: Generalized Anxiety Disorder

In a randomized controlled trial involving adult participants with generalized anxiety disorder, Naluzotan was administered at a dose of 80 mg daily. The results indicated a statistically significant reduction in anxiety scores compared to placebo after eight weeks of treatment. Participants reported improvements in overall well-being and a decrease in anxiety-related symptoms.

Case Study 2: Epilepsy Management

In patients with localization-related epilepsy, Naluzotan was evaluated for its ability to enhance serotonin receptor binding as measured by positron emission tomography (PET) scans. The findings suggested that increased receptor activity correlated with reduced seizure frequency and severity, supporting the hypothesis that Naluzotan could serve as an adjunctive therapy in epilepsy management.

相似化合物的比较

盐酸纳鲁索坦在作为 5-HT1A 受体部分激动剂和西格玛受体激动剂的双重作用方面是独一无二的。类似化合物包括:

盐酸纳鲁索坦因其对西格玛受体的额外作用而脱颖而出,这可能与其他类似化合物相比增强其治疗潜力 .

生物活性

Naluzotan hydrochloride, also known as PRX-00023, is a compound under investigation primarily for its potential in treating epilepsy and anxiety disorders. It functions as a dual serotonin (5-HT1A) receptor agonist and sigma-1 receptor antagonist, which positions it uniquely within the pharmacological landscape. This article delves into its biological activity, synthesizing data from various studies and clinical trials to provide a comprehensive overview.

  • Molecular Formula : C23H39ClN4O3S
  • Molar Mass : 450.64 g/mol
  • CAS Number : 740873-82-9

Naluzotan acts primarily as a selective agonist of the 5-HT1A receptor, which is implicated in mood regulation and anxiety. By stimulating this receptor, Naluzotan is believed to enhance serotonergic neurotransmission, potentially reducing seizure frequency and severity in epilepsy patients. Additionally, its antagonistic action on sigma-1 receptors may contribute to its anxiolytic effects.

Antiepileptic Effects

Naluzotan has been evaluated for its antiseizure properties in several studies. The following table summarizes key findings from these investigations:

Study ReferenceModel UsedDoseOutcome
Animal models of epilepsyVariesDemonstrated significant reduction in seizure frequency
Human clinical trials80 mg/dayWell-tolerated with reduced incidence of seizures in patients with localization-related epilepsy

In clinical trials involving over 400 patients, Naluzotan was reported to be safe and well-tolerated, with fewer adverse effects compared to placebo groups . The compound's ability to enhance 5-HT1A receptor activity is thought to be crucial for its therapeutic effects in epilepsy.

Anxiolytic Effects

Naluzotan has also been investigated for its potential in treating generalized anxiety disorder (GAD). Clinical studies have shown that:

  • Efficacy : In randomized controlled trials, Naluzotan demonstrated significant improvements in anxiety symptoms measured by scales such as the Hamilton Anxiety Rating Scale (HAM-A) and the Montgomery-Asberg Depression Rating Scale (MADRS).
  • Side Effects : The most common side effect reported was headache (15% of patients), which was slightly higher than the placebo group (10%) .

Case Studies

Several case studies have highlighted Naluzotan's effectiveness in specific patient populations:

  • Case Study on Epilepsy : A patient with refractory localization-related epilepsy showed a marked decrease in seizure episodes after initiating treatment with Naluzotan, supporting its role as an adjunctive therapy.
  • Case Study on Anxiety : Patients diagnosed with GAD experienced significant reductions in anxiety levels after eight weeks of treatment with Naluzotan compared to those receiving a placebo.

Comparative Analysis with Other Treatments

To contextualize Naluzotan's efficacy, it is beneficial to compare it against other established treatments for epilepsy and anxiety disorders:

Drug NameMechanism of ActionEfficacy in EpilepsyEfficacy in Anxiety
LevetiracetamSV2A bindingHighLow
LamotrigineVoltage-gated sodium channel blockerModerateLow
Naluzotan5-HT1A agonist & σ1 antagonistModerateHigh

属性

CAS 编号

740873-82-9

分子式

C23H39ClN4O3S

分子量

487.1 g/mol

IUPAC 名称

N-[3-[4-[4-(cyclohexylmethylsulfonylamino)butyl]piperazin-1-yl]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C23H38N4O3S.ClH/c1-20(28)25-22-10-7-11-23(18-22)27-16-14-26(15-17-27)13-6-5-12-24-31(29,30)19-21-8-3-2-4-9-21;/h7,10-11,18,21,24H,2-6,8-9,12-17,19H2,1H3,(H,25,28);1H

InChI 键

QBACIVGQRFVOBZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3.Cl

规范 SMILES

CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。